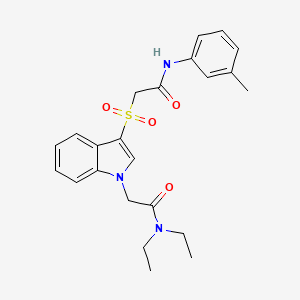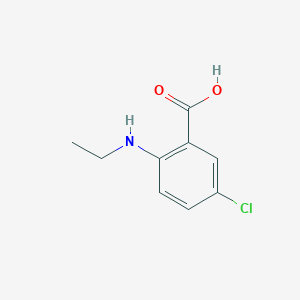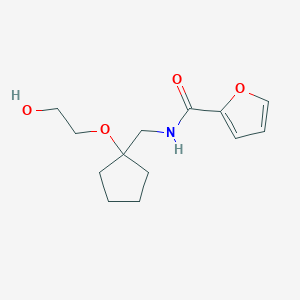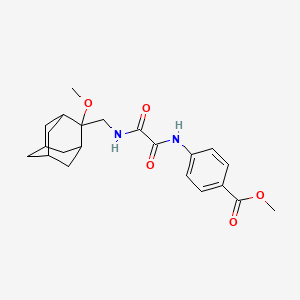
methyl 4-(2-((((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-((((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that features a benzoate ester linked to an adamantane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-((((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate typically involves multi-step organic reactions. The process may start with the preparation of the adamantane derivative, followed by its functionalization to introduce the methoxy group. Subsequent steps involve the formation of the amide bond and esterification to yield the final product. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-((((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-((((1R,3S,5r,7r)-2-hydroxyadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate: Similar structure with a hydroxy group instead of a methoxy group.
Methyl 4-(2-((((1R,3S,5r,7r)-2-chloroadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate: Contains a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of methyl 4-(2-((((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)amino)-2-oxoacetamido)benzoate lies in its specific functional groups and the resulting properties. The presence of the methoxyadamantane moiety may confer unique steric and electronic characteristics, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
methyl 4-[[2-[(2-methoxy-2-adamantyl)methylamino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-28-21(27)15-3-5-18(6-4-15)24-20(26)19(25)23-12-22(29-2)16-8-13-7-14(10-16)11-17(22)9-13/h3-6,13-14,16-17H,7-12H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIJDVMNSSVZEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
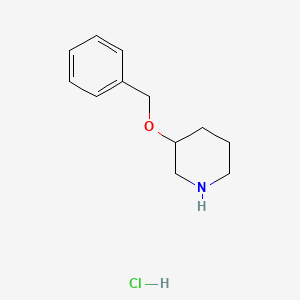
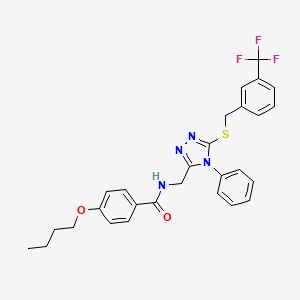
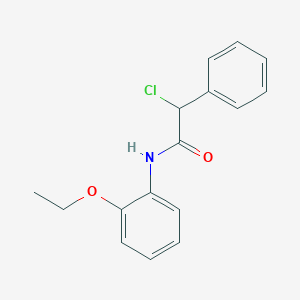
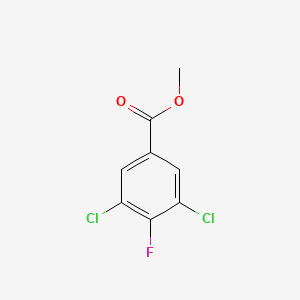
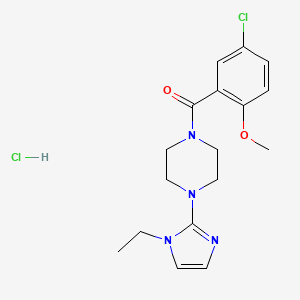
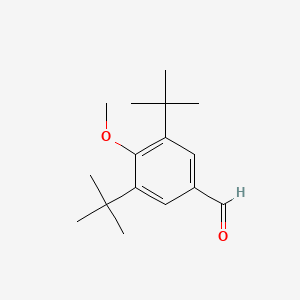
![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2379577.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2379579.png)
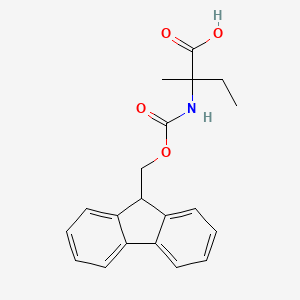
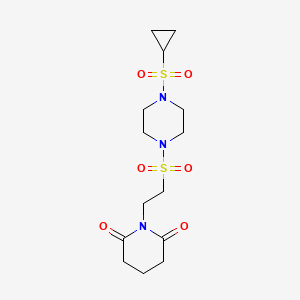
![4-(dimethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2379583.png)
